Trimethylenebismaleimide
Overview
Description
Trimethylenebismaleimide is a chemical compound with the formula C11H10N2O4 . It contains a total of 27 atoms, including 10 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .
Synthesis Analysis
Bismaleimide monomers with various structures have been prepared and characterized . The reactivity of the bismaleimide compounds is influenced by the chemical nature of the bridge unit between the maleimide rings . A thermosetting resin system based on bismaleimide (BMI) has been developed via copolymerization with 4,4′-diaminodiphenylsulfone in the presence of a newly synthesized graphene oxide, modified using allylated siloxane (AS-GO) .Molecular Structure Analysis
The structure of the bismaleimide compounds was confirmed by elemental analysis, FT-IR, and 1H NMR spectroscopies . X-ray crystallography has been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds .Chemical Reactions Analysis
The curing behavior of the AS-GO-containing resin system was evaluated using curing kinetics . The reactivity of the bismaleimide compounds is influenced by the chemical nature of the bridge unit between the maleimide rings .Scientific Research Applications
1. Polymerization Enhancement in Biochemistry Trimethylenebismaleimide has been used in biochemical studies, particularly in the enhancement of actin polymerization. Gilbert and Frieden (1983) demonstrated that a trimer of actin monomers crosslinked by phenylenebismaleimide, a related compound, significantly enhances the rate of polymerization compared to a dimer. This suggests a complex mechanism for polymerization beyond simple nucleation and elongation (Gilbert & Frieden, 1983).
2. Modification of Bismaleimide Resin this compound-related compounds have been used to modify bismaleimide resin. Iijima et al. (2004) explored using poly(ester imide)s containing trimellitimide moieties to reduce the brittleness of bismaleimide resin. This modification increased the fracture toughness of the resin while retaining its flexural properties, demonstrating the compound's effectiveness in improving material properties (Iijima et al., 2004).
3. Development of Thermally Stable Polymers In the field of material science, this compound has contributed to the development of thermally stable polymers. Melissaris and Mikroyannidis (1989) synthesized and characterized new bismaleimides, which showed promising properties for the fabrication of composites with improved characteristics due to their high thermal stability (Melissaris & Mikroyannidis, 1989).
4. Application in Li-ion Battery Safety The compound's application extends to improving the safety of lithium-ion batteries. Xia et al. (2012) investigated a thermally polymerizable monomer derived from this compound as an electrolyte additive. This additive could polymerize and solidify the electrolyte at elevated temperatures, effectively shutting down ion transport between electrodes, thus enhancing battery safety (Xia et al., 2012).
5. Crosslinking in Rubber Modification this compound plays a role in the modification of rubber materials. Vijayabaskar et al. (2008) studied the crosslinking of nitrile rubber with this compound, finding that the mechanical properties of the rubber improved significantly with the addition of this compound, particularly when irradiated at high temperatures (Vijayabaskar et al., 2008).
Safety and Hazards
Future Directions
The major drawbacks of Bismaleimide resins, including their inherent brittleness, are being addressed by researchers . Efforts are being made to overcome these problems by incorporating a microphase of dispersed elastomers or thermoplastic polymers, co-curing with other thermosetting materials, designing and synthesizing a new type of chain-extended BMI, and decreasing the crosslink density through Michael addition with active hydrogen-containing compounds .
Properties
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)propyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-8-2-3-9(15)12(8)6-1-7-13-10(16)4-5-11(13)17/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEKNWLZNLIDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286324 | |
Record name | Trimethylenebismaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28537-69-1 | |
Record name | Trimethylenebismaleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethylenebismaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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